molecular formula C14H17NO B13960014 2-Cyclohexylidene-2-phenylacetamide CAS No. 7468-08-8

2-Cyclohexylidene-2-phenylacetamide

Cat. No.: B13960014
CAS No.: 7468-08-8
M. Wt: 215.29 g/mol
InChI Key: KDLSJHYATMLNQZ-UHFFFAOYSA-N
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Description

2-Cyclohexylidene-2-phenylacetamide is an organic compound with the molecular formula C14H15NO It is known for its unique structure, which includes a cyclohexylidene group attached to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylidene-2-phenylacetamide typically involves the reaction of cyclohexanone with benzyl cyanide in the presence of a catalyst. One common method includes the use of a phase transfer catalyst at a temperature below 80°C to achieve high yield and purity . Another approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylidene-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted amides. These products have diverse applications in organic synthesis and pharmaceutical development.

Mechanism of Action

The mechanism of action of 2-Cyclohexylidene-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to modulate estrogen receptors and inhibit the MAPK pathway, leading to various biological effects . These interactions are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclohexylidene-2-phenylacetamide include:

Uniqueness

This compound stands out due to its unique structure, which combines a cyclohexylidene group with a phenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-cyclohexylidene-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLSJHYATMLNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C2=CC=CC=C2)C(=O)N)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322230
Record name 2-Cyclohexylidene-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7468-08-8
Record name NSC400729
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclohexylidene-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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